BAY-9683

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

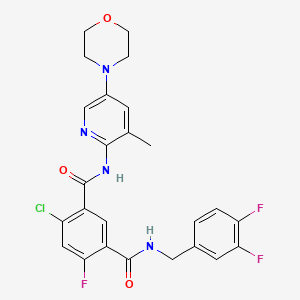

C25H22ClF3N4O3 |

|---|---|

分子量 |

518.9 g/mol |

IUPAC 名称 |

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-yl-2-pyridinyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C25H22ClF3N4O3/c1-14-8-16(33-4-6-36-7-5-33)13-30-23(14)32-25(35)17-10-18(21(28)11-19(17)26)24(34)31-12-15-2-3-20(27)22(29)9-15/h2-3,8-11,13H,4-7,12H2,1H3,(H,31,34)(H,30,32,35) |

InChI 键 |

GBAXCPGBQNNUHB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CN=C1NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)N4CCOCC4 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Luminal Bladder Cancer, with a Focus on Erdafitinib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "BAY-9683" did not yield specific public information. This guide focuses on Erdafitinib, a well-characterized and clinically relevant targeted therapy for luminal bladder cancer with FGFR alterations, as a representative example of a mechanism of action in this context.

Executive Summary

Urothelial carcinoma, the most common form of bladder cancer, can be molecularly classified into distinct subtypes, including luminal and basal.[1][2] Luminal bladder cancers are often characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR3 mutations and fusions.[3][4] These genetic aberrations lead to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival.[5][6] Erdafitinib (brand name Balversa™) is an orally bioavailable, potent, and selective tyrosine kinase inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4 that has received accelerated FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[7][8][9][10] This document provides a detailed overview of the mechanism of action of Erdafitinib in luminal bladder cancer, including the underlying molecular pathways, supporting preclinical and clinical data, and relevant experimental methodologies.

The Role of FGFR Signaling in Luminal Bladder Cancer

Bladder cancer is a heterogeneous disease, and molecular subtyping has identified distinct classes with different clinical behaviors and therapeutic vulnerabilities.[2][11] The luminal subtype, which expresses markers of terminal urothelial differentiation, is frequently associated with activating mutations and fusions of the FGFR3 gene.[1][3][6]

The FGFR signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and angiogenesis.[6] The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This, in turn, activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

In a subset of luminal bladder cancers, genetic alterations in FGFR genes, such as activating mutations or chromosomal translocations leading to gene fusions, result in ligand-independent receptor activation.[5][9] This constitutive signaling drives uncontrolled cell growth and contributes to tumorigenesis.[5] Therefore, inhibiting the aberrant FGFR signaling pathway presents a rational therapeutic strategy for this molecularly defined subgroup of bladder cancer patients.[12]

Mechanism of Action of Erdafitinib

Erdafitinib is a pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[5] By blocking the aberrant signaling from mutated or fused FGFRs, Erdafitinib effectively inhibits the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[5][7]

Signaling Pathway Inhibition

The primary mechanism of action of Erdafitinib involves the disruption of key oncogenic signaling cascades.

Quantitative Data Summary

The efficacy of Erdafitinib in patients with urothelial carcinoma harboring FGFR alterations has been demonstrated in clinical trials.

| Parameter | Value | Clinical Trial/Source |

| Inhibitory Activity (IC50) | ||

| FGFR1 | 1.2 nmol/L | [13] |

| FGFR2 | 2.5 nmol/L | [13] |

| FGFR3 | 3.0 nmol/L | [13] |

| FGFR4 | 5.7 nmol/L | [13] |

| Objective Response Rate (ORR) | 40% | Phase II (NCT02365597)[8] |

| Median Overall Survival (OS) | 13.8 months | Phase II (NCT02365597)[8] |

Experimental Protocols

In Vitro Kinase Inhibitory Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Erdafitinib against FGFR family members.

Methodology:

-

Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are utilized.

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

A universal kinase buffer containing ATP and a suitable substrate peptide is prepared.

-

Erdafitinib is serially diluted to various concentrations.

-

The kinase, substrate, ATP, and varying concentrations of Erdafitinib are incubated together.

-

The reaction is stopped, and the level of substrate phosphorylation is measured by detecting the FRET signal.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Cell Viability Assay

Objective: To assess the effect of Erdafitinib on the viability of cancer cell lines with and without FGFR alterations.

Methodology:

-

Bladder cancer cell lines with known FGFR mutational status are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Erdafitinib or vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®) is added.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

The percentage of cell viability relative to the vehicle control is calculated for each concentration of Erdafitinib.

Western Blot Analysis for Phospho-FGFR Inhibition

Objective: To confirm the inhibition of FGFR phosphorylation by Erdafitinib in a cellular context.

Methodology:

-

Cancer cells expressing altered FGFR are treated with Erdafitinib or a vehicle control for a specified duration.

-

Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total FGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]

Conclusion

Erdafitinib represents a significant advancement in the precision medicine approach to treating luminal bladder cancer.[5] Its mechanism of action, centered on the potent and selective inhibition of aberrant FGFR signaling, directly targets a key oncogenic driver in a molecularly defined subset of patients.[5][7] The robust preclinical and clinical data supporting its efficacy underscore the importance of molecular testing to identify patients who are most likely to benefit from this targeted therapy.[7] Further research is ongoing to explore the role of Erdafitinib in combination with other agents, such as immune checkpoint inhibitors, and to understand and overcome potential mechanisms of resistance.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Luminal and Basal Phenotypes in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Landscape of targeted therapies for advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]

- 6. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 8. onclive.com [onclive.com]

- 9. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Therapy Drugs for Bladder Cancer | American Cancer Society [cancer.org]

- 11. Clinical implications of molecular subtyping in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

The Function of BAY-9683 as a PPARG Inverse Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor with a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been utilized therapeutically, their activation is associated with undesirable side effects. A compelling alternative therapeutic strategy is the use of PPARG inverse agonists, which actively repress the receptor's basal transcriptional activity. This document provides a comprehensive technical overview of BAY-9683, a novel, orally bioavailable covalent inverse agonist of PPARG belonging to the 4-chloro-6-fluoroisophthalamide class of molecules. We will delve into its mechanism of action, present representative quantitative data, detail key experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.

Introduction to PPARG Inverse Agonism

PPARG, a member of the nuclear receptor superfamily, typically forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the absence of a ligand, the PPARG/RXR heterodimer can be bound by corepressor proteins, such as nuclear receptor corepressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), leading to the repression of gene transcription.

The binding of an agonist ligand to PPARG induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. In contrast, an inverse agonist binds to PPARG and stabilizes a conformation that enhances the recruitment of corepressors, thereby actively repressing gene transcription below its basal level. This mechanism of action holds therapeutic potential for diseases driven by aberrant PPARG activation, such as certain types of cancer.[1][2][3]

This compound: A Covalent PPARG Inverse Agonist

This compound is a member of a series of orally bioavailable 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARG.[4] These compounds are designed to covalently bind to a specific cysteine residue within the PPARG ligand-binding domain, leading to a sustained and robust inverse agonistic effect.[4] This covalent modification enhances the interaction of PPARG with its corepressors, leading to the potent repression of PPARG target gene expression.[4]

Mechanism of Action of this compound

The primary mechanism by which this compound exerts its function is through the enhanced recruitment of corepressor complexes to the PPARG/RXR heterodimer on the DNA. This action stabilizes a transcriptionally repressive state, leading to the downregulation of genes involved in processes such as cell proliferation and lipid metabolism.

Caption: Signaling pathway of PPARG modulation by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent PPARG inverse agonist like this compound, based on published data for similar compounds such as BAY-4931, BAY-0069, and FX-909.

Table 1: Biochemical Activity

| Assay | Parameter | Representative Value |

| PPARG:NCoR2 TR-FRET | EC50 | 25 nM |

| PPARG:NCoR1 TR-FRET | EC50 | 40 nM |

| PPARG:MED1 TR-FRET (Antagonist mode) | IC50 | 150 nM |

Table 2: Cellular Activity

| Cell Line | Assay | Parameter | Representative Value |

| UM-UC-9 (Bladder Cancer) | Cell Proliferation | GI50 | 10 nM |

| HT-1197 (Bladder Cancer) | Cell Proliferation | GI50 | 50 nM |

| RT112 (Bladder Cancer) | FABP4 Gene Expression | IC50 | 5 nM |

Table 3: In Vivo Efficacy

| Animal Model | Dosing | Outcome |

| UM-UC-9 Xenograft | 30 mg/kg, oral, BID | Tumor Growth Inhibition |

| HT-1197 Xenograft | 30 mg/kg, oral, BID | Tumor Regression |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Interaction

This assay measures the ability of a compound to modulate the interaction between the PPARG ligand-binding domain (LBD) and a coregulator peptide (either a coactivator or a corepressor).

Caption: Experimental workflow for the TR-FRET coregulator interaction assay.

Methodology:

-

Reagents: Purified GST-tagged PPARG-LBD, Europium (Eu)-cryptate labeled anti-GST antibody (donor fluorophore), XL665-labeled coregulator peptide (acceptor fluorophore), and test compound (this compound).

-

Procedure: The assay is performed in a 384-well plate. All reagents are diluted in an appropriate assay buffer.

-

The test compound is serially diluted and added to the wells.

-

A mixture of GST-PPARG-LBD and the Eu-cryptate labeled anti-GST antibody is added to the wells.

-

The XL665-labeled coregulator peptide is then added.

-

The plate is incubated at room temperature for 2 to 4 hours to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The emission at 620 nm (from the donor) and 665 nm (from the acceptor due to FRET) is measured after excitation at 320 nm.

-

Data Analysis: The ratio of the fluorescence intensities at 665 nm to 620 nm is calculated. For inverse agonists promoting corepressor binding, the EC50 is determined from the dose-response curve of the increasing FRET signal. For assessing the inhibition of coactivator binding, the IC50 is determined from the dose-response curve of the decreasing FRET signal.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines that are dependent on PPARG signaling.

References

- 1. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of BAY-9683

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a key regulator of adipogenesis, lipid metabolism, and inflammation, PPARG has emerged as a significant therapeutic target. While PPARG agonists have been utilized in the treatment of type 2 diabetes, there is growing interest in inverse agonists for conditions characterized by excessive PPARG activity, such as certain types of cancer, including luminal bladder cancer.[1][2] this compound represents a novel chemical entity designed to covalently modify and inhibit the transcriptional activity of PPARG, offering a valuable tool for investigating the therapeutic potential of PPARG inverse agonism.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C25H22ClF3N4O3. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2891706-83-3. The structural details and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-chloro-N-[(4-{[2-(2,6-difluorophenyl)acetyl]amino}phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide |

| Molecular Formula | C25H22ClF3N4O3 |

| CAS Number | 2891706-83-3 |

| SMILES String | FC1=CC(F)=CC=C1CC(=O)NC2=CC=C(CNC(=O)C3=CC(F)=C(Cl)C=C3C(F)(F)F)C=C2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 518.92 g/mol |

| Topological Polar Surface Area (TPSA) | 94.6 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| LogP (Predicted) | 5.2 |

| Solubility | Poorly soluble in aqueous solutions |

Mechanism of Action and Signaling Pathway

This compound functions as a covalent inverse agonist of PPARG. Unlike agonists that activate the receptor, an inverse agonist reduces the basal level of receptor activity. This compound is understood to covalently bind to a specific cysteine residue within the ligand-binding domain of PPARG. This covalent modification induces a conformational change in the receptor that promotes the recruitment of corepressors (such as NCoR and SMRT) and the displacement of coactivators. The resulting corepressor-bound PPARG complex actively represses the transcription of its target genes.

References

The Impact of BAY-9683 on Gene Expression in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor that plays a significant role in the pathology of certain cancers, particularly luminal bladder cancer.[1][2] As a ligand-activated transcription factor, PPARG regulates the expression of genes involved in various cellular processes, including inflammation, lipid metabolism, and cell differentiation.[1] In specific cancer subtypes, such as luminal bladder cancer, PPARG can act as a lineage driver, and its hyperactivation is associated with tumor progression.[1][3] Inverse agonists like this compound function by inducing a transcriptionally repressive complex, leading to the downregulation of canonical PPARG target genes.[1] This technical guide provides a comprehensive overview of the effects of this compound and other covalent PPARG inverse agonists on gene expression in cancer cell lines, based on available preclinical data.

Data Presentation: Modulation of PPARG Target Gene Expression

The primary mechanism of action of this compound and similar covalent inverse agonists is the repression of PPARG target gene transcription. The following tables summarize the observed effects on gene expression in relevant cancer cell line models, as suggested by preclinical studies.

Table 1: Effect of Covalent PPARG Inverse Agonists on Canonical PPARG Target Gene Expression in Bladder Cancer Cell Lines

| Gene | Cancer Cell Line | Treatment | Fold Change in Expression (relative to control) | Assay | Reference |

| FABP4 | RT112 | Covalent Inverse Agonist | Downregulated | RT-qPCR, RNA-seq | [4] |

| UCP1 | UM-UC-9 | Covalent Inverse Agonist | Downregulated | RNA-seq | [4] |

| ADIPOQ | RT112 | Covalent Inverse Agonist | Downregulated | Not Specified | Implied by mechanism |

| PLIN2 | UM-UC-9 | Covalent Inverse Agonist | Downregulated | Not Specified | Implied by mechanism |

Table 2: Antiproliferative Effects of Covalent PPARG Inverse Agonists in Bladder Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| BAY-4931 | UM-UC-9 | Cell Proliferation Assay | IC50 / Emax | Potent and efficacious inhibition | [3] |

| 6h (analog) | UM-UC-9 | Cell Proliferation Assay | IC50 / Emax | Favorable antiproliferative effects | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the effects of this compound and other covalent PPARG inverse agonists.

Cell Culture and Compound Treatment

-

Cell Lines:

-

RT112 (human bladder carcinoma)

-

UM-UC-9 (human bladder carcinoma, known for PPARG gene amplification)[3]

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for proliferation assays) and allowed to adhere overnight. The culture medium is then replaced with medium containing the test compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

RT-qPCR: Real-time PCR is performed using a qPCR system (e.g., Applied Biosystems 7500 Fast Real-Time PCR System) with a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Gene-specific primers for PPARG target genes (FABP4, UCP1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The relative gene expression is calculated using the ΔΔCt method.

RNA Sequencing (RNA-seq)

-

Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis between compound-treated and vehicle-treated samples is performed using bioinformatics tools such as DESeq2 or edgeR.

Cell Proliferation Assay

-

Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: After overnight incubation, cells are treated with a range of concentrations of the test compound.

-

Assay: After the desired incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay, Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The dose-response curves are plotted, and the half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by hyperactive PPARG signaling, such as luminal bladder cancer. As a covalent inverse agonist, it effectively represses the transcription of PPARG target genes, leading to antiproliferative effects in sensitive cancer cell lines. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on PPARG-targeted therapies. Further in-depth studies, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's molecular effects and its potential for clinical translation.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY-9683 in Modulating PPARG Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor and a master regulator of adipogenesis, with critical roles in lipid homeostasis, inflammation, and cell differentiation. Dysregulation of PPARG signaling is implicated in various diseases, including metabolic disorders and certain cancers. Notably, hyperactivation of PPARG is considered a lineage driver in luminal bladder cancer. While PPARG agonists have been extensively studied, inverse agonists, which suppress the receptor's basal transcriptional activity, represent a compelling but less explored therapeutic strategy. This technical guide provides an in-depth overview of BAY-9683, a novel, orally active, covalent inverse agonist of PPARG. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the modulation of PPARG signaling by this compound.

Introduction to PPARG Signaling

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-inducible transcription factors. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. These receptors play crucial roles in regulating gene expression involved in metabolism and cellular differentiation.

PPARG is highly expressed in adipose tissue, where it is a master regulator of adipocyte differentiation. It also plays significant roles in glucose and lipid metabolism, making it a therapeutic target for type 2 diabetes. PPARG exists as two isoforms, PPARγ1 and PPARγ2, which arise from alternative splicing.

The canonical signaling pathway of PPARG involves its heterodimerization with the retinoid X receptor (RXR). In the absence of a ligand, the PPARG/RXR heterodimer is bound to corepressors, leading to the suppression of target gene transcription. Upon binding to an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.

Conversely, an inverse agonist binds to the PPARG receptor and stabilizes a conformation that enhances the recruitment of corepressors, leading to the active repression of target gene expression below its basal level.

This compound: A Covalent Inverse Agonist of PPARG

This compound is a member of a series of 4-chloro-6-fluoroisophthalamides that have been identified as orally bioavailable, covalent inverse agonists of PPARG.[1] Its mechanism of action involves the formation of a covalent bond with a reactive cysteine residue uniquely positioned within the ligand-binding domain (LBD) of PPARG.[1] This covalent interaction, achieved through an SNAr mechanism, contributes to its high selectivity over other related nuclear receptors.[1]

Structural studies have revealed that this compound and its analogs have distinct pre-covalent and post-covalent binding conformations.[1] It is hypothesized that the pre-covalent interactions are the primary drivers of binding affinity, while the post-covalent conformation is more critical for the cellular functional effects by enhancing the interaction of PPARG with its corepressors.[1]

The development of potent and orally bioavailable PPARG inverse agonists like this compound provides valuable tools for in vivo studies to explore the therapeutic potential of suppressing hyperactivated PPARG signaling, particularly in conditions like luminal bladder cancer.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from preclinical studies. This data is essential for understanding the potency, selectivity, and cellular effects of these inverse agonists.

Table 1: In Vitro Biochemical and Cellular Activity of this compound and Related Compounds

| Compound | PPARG LBD Binding (IC50, nM) | PPARG:NCOR2 Interaction (EC50, nM) | Cellular BRET Assay (IC50, nM) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| BAY-5516 | 1.8 | 3.9 | 1.5 |

| BAY-5094 | 2.5 | 6.2 | 2.2 |

| SR10221 (Reference Inverse Agonist) | 130 | 250 | 120 |

Data for BAY-5516, BAY-5094, and SR10221 are derived from the primary publication and are provided for comparative context. Specific values for this compound are noted as not publicly available in the reviewed literature.

Table 2: In Vivo Pharmacodynamic Regulation of PPARG Target Genes

| Compound | Route of Administration | Dose | Target Gene Regulation |

| This compound | Oral | Not specified | Comparable to SR10221 |

| BAY-5516 | Oral | Not specified | Comparable to SR10221 |

| BAY-5094 | Oral | Not specified | Comparable to SR10221 |

| SR10221 | Intraperitoneal | 30 mg/kg | Significant repression of PPARG target genes |

The primary publication states that this compound, BAY-5516, and BAY-5094 lead to pharmacodynamic regulation of PPARG target gene expression in vivo that is comparable to the known inverse agonist SR10221.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for key experiments typically used in the characterization of PPARG modulators like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARG:Corepressor Interaction

This assay quantitatively measures the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide in the presence of a test compound.

Materials:

-

GST-tagged PPARG-LBD

-

Europium-labeled anti-GST antibody

-

Biotinylated NCOR2 corepressor peptide

-

Streptavidin-Allophycocyanin (APC)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compound (this compound)

-

384-well low-volume microplates

Procedure:

-

Prepare a solution of GST-PPARG-LBD and Eu-anti-GST antibody in assay buffer and incubate for 1 hour at room temperature.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the pre-incubated GST-PPARG-LBD/Eu-anti-GST complex to the wells.

-

Add a solution of biotinylated NCOR2 peptide and Streptavidin-APC to the wells.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the compound concentration to determine the EC50 value.

Cellular Bioluminescence Resonance Energy Transfer (BRET) Assay

This cell-based assay measures the interaction of PPARG with a corepressor in a cellular environment.

Materials:

-

HEK293 cells

-

Expression vectors for N-terminally NanoLuc-tagged PPARG and C-terminally HaloTag-tagged NCOR2

-

Transfection reagent

-

NanoBRET Nano-Glo Substrate

-

HaloTag NanoBRET 618 Ligand

-

Opti-MEM

-

White, opaque 96-well cell culture plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc-PPARG and HaloTag-NCOR2 expression vectors.

-

Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (this compound).

-

Add the HaloTag NanoBRET 618 Ligand to the cells and incubate for 1 hour.

-

Add the test compound dilutions to the cells and incubate for 2 hours.

-

Add the NanoBRET Nano-Glo Substrate to the wells.

-

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This method is used to assess the effect of this compound on the expression of PPARG target genes in a relevant cell line (e.g., a luminal bladder cancer cell line).

Materials:

-

Luminal bladder cancer cell line (e.g., UM-UC-3)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PPARG target genes (e.g., FABP4, PLIN2) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Culture the bladder cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

The following diagrams illustrate the core concepts of PPARG signaling and the mechanism of action of this compound.

Caption: Canonical PPARG signaling pathway.

Caption: Mechanism of action of this compound as a covalent inverse agonist.

Caption: Experimental workflow for the TR-FRET assay.

Conclusion

This compound represents a significant advancement in the development of selective PPARG modulators. As an orally bioavailable, covalent inverse agonist, it offers a powerful tool to probe the biology of hyperactivated PPARG signaling and holds therapeutic promise for diseases such as luminal bladder cancer. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound and the broader implications of PPARG inverse agonism in health and disease. Further research, including detailed preclinical and clinical studies, will be crucial to fully elucidate the therapeutic potential of this novel compound.

References

Preliminary Preclinical Studies of BAY-9683: A Novel Covalent PPARγ Inverse Agonist for Urothelial Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical research on BAY-9683, a novel, orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Hyperactivation of the PPARγ signaling pathway is a key driver in a subset of urothelial carcinomas, particularly the luminal subtype, making it a promising therapeutic target. This compound represents a potential new therapeutic agent designed to suppress this oncogenic signaling.

Introduction to this compound

This compound is a member of a series of 4-chloro-6-fluoroisophthalamides that acts as a covalent inverse agonist of PPARγ.[1] Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the constitutive activity of the receptor, leading to the repression of target gene expression.[1] this compound achieves this by covalently binding to a reactive cysteine residue uniquely positioned within the PPARγ ligand-binding domain.[1] This mechanism enhances the interaction of PPARγ with corepressors, thereby suppressing the transcription of genes involved in cell proliferation and survival.[1]

Mechanism of Action and Signaling Pathway

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. In certain urothelial carcinomas, this pathway is hyperactivated, promoting tumor growth.[2][3]

This compound, as a PPARγ inverse agonist, disrupts this process. By binding to PPARγ, it induces a conformational change that favors the recruitment of corepressors (e.g., NCoR1/2) instead of coactivators. This corepressor complex then leads to the transcriptional repression of PPARγ target genes, resulting in anti-proliferative effects in PPARγ-dependent urothelial carcinoma cells.[1][4]

Caption: PPARγ Inverse Agonist Signaling Pathway in Urothelial Carcinoma.

Quantitative Data Summary

While specific quantitative data for this compound in urothelial carcinoma cell lines is limited in publicly available literature, the primary publication describes it as an orally bioavailable covalent PPARγ inverse-agonist with pharmacodynamic regulation of PPARγ target genes in vivo, comparable to other known inverse agonists.[1] For context, data for other potent, structurally related PPARγ inverse agonists are presented below.

Table 1: In Vitro Activity of Related PPARγ Inverse Agonists in Urothelial Carcinoma Cell Lines

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| T0070907 | UM-UC-9 | Proliferation | % Inhibition | Significant reduction vs. DMSO | [5] |

| SR10221 | UM-UC-9 | Proliferation | % Inhibition | Significant reduction vs. DMSO | [5] |

| BAY-4931 | UM-UC-9 | Antiproliferative | IC50 | Potent activity reported | [4] |

| BAY-0069 | UM-UC-9 | Antiproliferative | IC50 | Potent activity reported |[4] |

Table 2: In Vivo Activity of Related PPARγ Inverse Agonists

| Compound | Model | Efficacy | Reference |

|---|

| FX-909 | Xenograft | Durable tumor regressions |[6] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. However, based on studies of similar PPARγ inverse agonists in urothelial carcinoma, the following methodologies are standard.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of urothelial carcinoma cell lines, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Urothelial carcinoma cells (e.g., UM-UC-3, 5637, T24) are seeded in 96-well plates at a density of 4,000 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or a vehicle control for a predetermined time.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at 4°C for at least 2 hours for fixation.

-

Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (PI) and RNase A. The suspension is incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[7][8][9]

In Vivo Urothelial Carcinoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human urothelial carcinoma cells (e.g., UM-UC-3) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The preliminary data on this compound and related compounds suggest that targeting the PPARγ pathway with a covalent inverse agonist is a viable therapeutic strategy for a subset of urothelial carcinomas. The oral bioavailability of this compound makes it a promising candidate for clinical development.[1]

Future preclinical studies should focus on generating comprehensive quantitative data on the efficacy of this compound in a panel of molecularly characterized urothelial carcinoma cell lines, including those with known PPARG amplifications or RXRA mutations. Further in vivo studies in orthotopic xenograft models will be crucial to assess the compound's impact on tumor growth and metastasis in a more clinically relevant setting. Additionally, pharmacokinetic and pharmacodynamic studies will be essential to establish a clear dose-response relationship and to guide the design of future clinical trials.

References

- 1. Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma [jove.com]

- 2. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Cell-cycle analysis by flow cytometry [bio-protocol.org]

In-Depth Technical Guide: Exploring the Selectivity Profile of BAY-9683 for PPAR Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity profile of BAY-9683, an orally active covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Due to the limited publicly available data specifically for this compound, this guide leverages data from structurally and functionally related compounds, BAY-4931 and BAY-0069, to infer its selectivity across PPAR isoforms. These compounds belong to the same series of 4-chloro-6-fluoroisophthalamides and are also covalent PPARγ inverse-agonists[1].

Executive Summary

This compound is part of a novel class of covalent inverse agonists targeting PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation[1]. This class of compounds has demonstrated therapeutic potential in contexts of hyperactivated PPARγ, such as in certain forms of luminal bladder cancer[1]. A critical aspect of their therapeutic viability is their selectivity for the intended target, PPARγ, over other PPAR isoforms, namely PPARα and PPARβ/δ, to minimize off-target effects. The data from closely related compounds suggest that this series exhibits remarkable selectivity for PPARγ[2].

Data Presentation: Selectivity Profile

The selectivity of compounds from the same chemical series as this compound was assessed using a cellular reporter activity assay. The following tables summarize the half-maximal inhibitory concentration (IC50) and the maximum efficacy (Emax) for BAY-4931 and BAY-0069 against human PPARγ, mouse Pparγ, human PPARα, and human PPARδ[2]. This data provides a strong indication of the expected selectivity profile for this compound.

Table 1: Selectivity Profile of BAY-4931 against PPAR Isoforms [2]

| Target Isoform | IC50 (nM) | Emax (% Inhibition) |

| Human PPARγ | 140 | 82 |

| Mouse Pparγ | 400 | 100 |

| Human PPARα | >50,000 | 0 |

| Human PPARδ | >50,000 | 0 |

Table 2: Selectivity Profile of BAY-0069 against PPAR Isoforms [2]

| Target Isoform | IC50 (nM) | Emax (% Inhibition) |

| Human PPARγ | 24 | 25 |

| Mouse Pparγ | 6.3 | 72 |

| Human PPARα | 7,500 | 63 |

| Human PPARδ | 9,000 | 84 |

Data from a GAL4-NHR-LBD one-hybrid reporter assay.[2]

The data clearly indicates that both BAY-4931 and BAY-0069 are highly selective for PPARγ over PPARα and PPARδ. BAY-4931, in particular, shows exceptional selectivity with no significant activity observed against PPARα and PPARδ at concentrations up to 50,000 nM[2].

Experimental Protocols

The determination of the selectivity profile of compounds like this compound involves a series of in vitro assays. Below are detailed methodologies for two key experiments: a competitive binding assay and a transactivation assay.

Competitive Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to determine the binding affinity of a test compound to a specific PPAR isoform by measuring its ability to compete with a fluorescently labeled ligand.

Materials:

-

GST-tagged human PPARα, PPARβ/δ, or PPARγ ligand-binding domain (LBD).

-

LanthaScreen™ Tb-anti-GST antibody (donor fluorophore).

-

Fluormone™ Pan-PPAR Green (tracer, acceptor fluorophore).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).

-

384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of the respective GST-tagged PPAR-LBD and the Fluormone™ Pan-PPAR Green tracer.

-

Add the Tb-anti-GST antibody to all wells.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (FRET signal).

-

The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPAR Transactivation Luciferase Reporter Assay

This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying the expression of a reporter gene under the control of a PPAR-responsive promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7).

-

Expression plasmid for the full-length human PPARα, PPARβ/δ, or PPARγ.

-

Luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pPPRE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the respective PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. For inverse agonist testing, the assay is run in the absence of a PPAR agonist.

-

Incubate the cells with the compound for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration. For an inverse agonist, a dose-dependent decrease in basal luciferase activity will be observed.

-

Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

PPAR Signaling Pathway

References

Foundational research on the therapeutic potential of BAY-9683

As of my last update, there is no publicly available scientific literature, clinical trial data, or published research specifically identifying a compound designated as "BAY-9683". This designation may be an internal code used by Bayer that has not been disclosed in public-facing scientific or clinical development announcements.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a compound for which there is no public information.

Researchers, scientists, and drug development professionals seeking information on Bayer's pipeline are advised to consult the company's official publications, presentations at scientific conferences, and clinical trial registries for information on publicly disclosed compounds. Should "this compound" be a typographical error or an alternative designation for a known compound, providing the correct identifier would be necessary to proceed with a detailed scientific summary.

Navigating Cellular Fate: A Technical Guide to the Impact of BAY-9683 on Cellular Differentiation and Proliferation

A Note on the Target Compound: The designation "BAY-9683" is associated with a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist. This guide focuses on the known and potential impacts of this specific molecule. It is crucial to distinguish it from other research compounds with similar "BAY" prefixes but different molecular targets and mechanisms of action.

This technical guide provides an in-depth analysis of this compound, a covalent inverse agonist of PPARγ, and its influence on the fundamental cellular processes of differentiation and proliferation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action

This compound functions as a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, inflammation, and cellular metabolism. As an inverse agonist, this compound not only blocks the binding of activating ligands but also reduces the basal activity of the receptor. This modulation of PPARγ activity is central to its effects on cellular proliferation and differentiation, particularly in disease states characterized by excessive PPARγ activity, such as certain types of luminal bladder cancer[1].

Impact on Cellular Proliferation

A generalized experimental workflow to assess the impact of this compound on cellular proliferation is outlined below.

Influence on Cellular Differentiation

The role of PPARγ as a master regulator of adipogenesis highlights the potential for this compound to significantly influence cellular differentiation. By inversely agonising PPARγ, this compound is expected to inhibit adipogenic differentiation and potentially modulate other differentiation pathways where PPARγ is active.

The signaling pathway downstream of PPARγ that influences adipocyte differentiation is a key area of interest.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound solutions or a vehicle control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Adipocyte Differentiation Assay

-

Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or a vehicle control.

-

Maintenance: After 2-3 days, replace the induction medium with a maintenance medium (containing insulin) with the respective concentrations of this compound. Replenish the medium every 2-3 days.

-

Staining: After 8-10 days, fix the cells with 10% formalin and stain for lipid droplets using Oil Red O.

-

Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 520 nm.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values for proliferation, EC50 for differentiation inhibition) for this compound. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Cell Proliferation (IC50 Values)

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., T24 Bladder Cancer | Data Point | Data Point |

| e.g., RT4 Bladder Cancer | Data Point | Data Point |

Table 2: Inhibition of Adipocyte Differentiation by this compound

| Cell Line | Differentiation Marker | IC50 of Inhibition (µM) |

| e.g., 3T3-L1 | Lipid Accumulation (Oil Red O) | Data Point |

| e.g., 3T3-L1 | aP2 mRNA Expression | Data Point |

Conclusion

This compound, as a covalent PPARγ inverse agonist, presents a compelling tool for investigating the roles of PPARγ in cellular proliferation and differentiation. Its mechanism suggests potential therapeutic applications in diseases driven by aberrant PPARγ activity. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the specific impacts of this compound and similar compounds on cellular fate decisions. Further research is necessary to populate the quantitative data tables and fully understand the therapeutic potential of this molecule.

References

Basic Research Applications of BAY-9683 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] Basic research has identified this compound as a promising therapeutic candidate, particularly in oncology. Its mechanism of action is centered on the modulation of PPARG, a ligand-activated transcription factor that plays a crucial role in the development of certain cancers, most notably luminal bladder cancer.[1][3] In this subtype of bladder cancer, PPARG acts as a lineage-defining transcription factor, and its hyperactivation can drive tumor growth. This compound and other covalent PPARG inverse agonists are designed to counteract this by inducing a transcriptionally repressive state, thereby inhibiting the proliferation of cancer cells dependent on PPARG signaling.[3][4]

This technical guide provides an in-depth overview of the basic research applications of this compound and related covalent PPARG inverse agonists in oncology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related covalent PPARG inverse agonists from the same chemical series, such as BAY-4931 and BAY-0069, provide valuable insights into the expected potency and efficacy. The following tables summarize the in vitro and cellular activities of these representative compounds.

Table 1: In Vitro Biochemical Activity of Representative Covalent PPARG Inverse Agonists

| Compound | LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment EC50 (nM) | LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment Emax (%) |

| BAY-4931 | 0.14 | 82 |

| BAY-0069 | 6.3 | 72 |

Data from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069"[3]

Table 2: Cellular Activity of Representative Covalent PPARG Inverse Agonists

| Compound | RT112-FABP4-NLucP Cellular Reporter Assay IC50 (nM) | RT112-FABP4-NLucP Cellular Reporter Assay Emax (%) | UM-UC-9 Proliferation Assay IC50 (nM) | UM-UC-9 Proliferation Assay Emax (%) |

| BAY-4931 | 0.40 | 100 | >50000 | 0 |

| BAY-0069 | 9000 | 84 | 7500 | 63 |

Data from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069"[3]

Mechanism of Action and Signaling Pathway

This compound functions as a covalent inverse agonist of PPARG. In the context of luminal bladder cancer, PPARG, in a heterodimer with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. In the hyperactivated state, this complex recruits coactivators, leading to the transcription of genes that promote cell proliferation and survival.

This compound covalently binds to a cysteine residue within the ligand-binding domain of PPARG.[1] This binding event induces a conformational change in the receptor that favors the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, over coactivators.[3][5] The resulting PPARG/RXR-corepressor complex actively represses the transcription of target genes, leading to an anti-proliferative effect in PPARG-dependent cancer cells.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize covalent PPARG inverse agonists like this compound.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled corepressor peptide (e.g., from NCOR2). When the compound induces the recruitment of the corepressor peptide to the PPARγ-LBD, the Tb donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-PPARγ-LBD and Tb-anti-GST antibody in TR-FRET assay buffer.

-

Prepare a 2X solution of the fluorescently labeled NCOR2 peptide in TR-FRET assay buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) at 4X the final concentration in DMSO, followed by dilution in TR-FRET assay buffer to 2X.

-

-

Assay Procedure:

-

Add 5 µL of the 2X test compound solution to the wells of a 384-well assay plate.

-

Add 5 µL of the 2X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

-

Add 5 µL of the 2X fluorescently labeled NCOR2 peptide mixture to all wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cellular Proliferation Assay (e.g., using UM-UC-9 cells)

This assay determines the effect of a compound on the proliferation of a cancer cell line known to be dependent on PPARG signaling.

Principle: The viability of the cells is measured after a period of incubation with the test compound. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Protocol:

-

Cell Seeding:

-

Culture UM-UC-9 bladder cancer cells in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a suitable density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cell plate and add the medium containing the test compound.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Allow the plate to equilibrate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of proliferation against the log of the compound concentration and fit the data to determine the IC50 value.[7]

-

PPARG Target Gene Expression Analysis by RT-qPCR

This assay is used to confirm that the compound modulates the expression of known PPARG target genes in a cellular context.

Principle: The levels of specific messenger RNA (mRNA) transcripts are quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat a suitable bladder cancer cell line (e.g., RT112) with the test compound at various concentrations for a specific duration (e.g., 24 hours).

-

Lyse the cells and extract total RNA using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers for PPARG target genes (e.g., FABP4, ANXA3), and a housekeeping gene (e.g., GAPDH) for normalization.[5]

-

Use a qPCR instrument to amplify and detect the DNA in real-time.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of BAY-9683's Activity in Primary Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-9683 is a novel, orally bioavailable, covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] This document provides an initial technical overview of the assessment of this compound's activity, with a focus on its potential application in luminal bladder cancer, a disease often characterized by hyperactivated PPARG signaling. While specific quantitative data from primary cancer cell assays for this compound are not yet publicly available, this guide synthesizes information from preclinical studies of this compound and related compounds to present expected data formats, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Data Presentation: Anticipated Quantitative Assessment of this compound

Comprehensive preclinical evaluation of a compound like this compound would involve a battery of in vitro assays to determine its potency, selectivity, and cellular effects. The following tables represent the expected format for such data.

Table 1: In Vitro Activity of this compound in Bladder Cancer Cell Lines

| Cell Line | Subtype | PPARG Status | IC50 (nM) | Assay Type |

| UM-UC-9 | Luminal | High Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |

| HT1197 | Luminal | Amplified | Data not available | Cell Viability (e.g., CellTiter-Glo) |

| 5637 | Luminal | Moderate Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |

| UM-UC-3 | Basal | Low Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |

| Caption: Representative table for summarizing the anti-proliferative activity of this compound in various bladder cancer cell lines. |

Table 2: this compound Activity in a PPARG Transcriptional Reporter Assay

| Cell Line | Transfection | Treatment | IC50 (nM) |

| HEK293T | 3xPPRE-luciferase + PPARG | This compound | ~1 nM (based on similar compounds)[2] |

| Caption: Expected potency of this compound in a luciferase-based reporter assay for PPARG transcriptional activity. |

Table 3: Effect of this compound on PPARG Target Gene Expression

| Cell Line | Target Gene | Treatment Duration | Fold Change (mRNA) |

| HT1197 | ANGPTL4 | 24 hours | Data not available |

| UM-UC-9 | FABP4 | 24 hours | Data not available |

| Caption: Anticipated format for data on the regulation of PPARG target genes by this compound. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound, based on established protocols for similar covalent PPARG inverse agonists.

Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of bladder cancer cell lines.

-

Cell Culture: Culture human bladder cancer cell lines (e.g., UM-UC-9, HT1197, 5637) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

-

Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.

PPARG Transcriptional Reporter Assay

This assay measures the ability of this compound to repress PPARG-mediated gene transcription.

-

Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with a PPARG expression vector and a reporter vector containing a PPARG response element upstream of a luciferase gene (e.g., 3xPPRE-luciferase). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.

-

Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value for the repression of PPARG transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is to quantify the effect of this compound on the expression of known PPARG target genes.

-

Cell Treatment: Seed bladder cancer cells (e.g., HT1197, UM-UC-9) in 6-well plates. Once confluent, treat the cells with this compound at various concentrations for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for PPARG target genes (e.g., ANGPTL4, FABP4) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound as a PPARG Inverse Agonist

References

Methodological & Application

Application Notes and Protocols for UNC2025 in Cell-Based Viability Assays

A Clarification on Compound Identification: Initial searches for "BAY-9683" yielded ambiguous and conflicting information. Subsequent research has identified the relevant compound for MERTK inhibition in the context of cancer cell viability as UNC2025 . These application notes and protocols are therefore based on the properties and mechanism of action of UNC2025.

Application Notes

Introduction:

UNC2025 is a potent and highly selective, ATP-competitive small molecule inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3).[1] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematologic and solid malignancies, where it plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[2] Overexpression of MERTK is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[2] UNC2025 has demonstrated potent inhibition of MERTK and FLT3 with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] These notes provide a detailed protocol for utilizing UNC2025 in a cell-based viability assay to assess its cytotoxic and anti-proliferative effects on cancer cells.

Mechanism of Action:

UNC2025 exerts its anti-cancer effects by inhibiting the autophosphorylation of MERTK, which in turn blocks downstream pro-survival signaling pathways. Key pathways affected include the STAT6, AKT, and ERK1/2 signaling cascades.[1] Inhibition of these pathways in MERTK-dependent cancer cells leads to the induction of apoptosis and a reduction in cell proliferation.[3]

Applications:

-

Determination of IC50 values: Quantifying the concentration of UNC2025 that inhibits 50% of cell viability in various cancer cell lines.

-

High-throughput screening: Screening compound libraries for synergistic or antagonistic interactions with UNC2025.

-

Mechanism of action studies: Investigating the downstream cellular effects of MERTK inhibition on cell cycle, apoptosis, and signaling pathways.

-

Drug resistance studies: Evaluating the efficacy of UNC2025 in drug-resistant cancer cell lines.

MERTK Signaling Pathway

The following diagram illustrates the simplified MERTK signaling pathway and the point of inhibition by UNC2025. Upon ligand binding (e.g., Gas6), MERTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pro-survival pathways. UNC2025 blocks this initial phosphorylation step.

Caption: MERTK signaling pathway and inhibition by UNC2025.

Experimental Protocol: Cell Viability Assay Using a Luminescent ATP-Based Assay

This protocol describes the use of a commercially available ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the effect of UNC2025 on the viability of MERTK-expressing cancer cells. This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

-

MERTK-expressing cancer cell line (e.g., MOLM-14, RS4;11)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

UNC2025 (stock solution prepared in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luminescent ATP-based cell viability assay reagent

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Culture MERTK-expressing cells to ~80% confluency.

-

Harvest cells and perform a cell count to determine cell density.

-

Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of UNC2025 in complete culture medium from a high-concentration stock solution (e.g., 10 mM in DMSO). The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.1 nM to 10 µM).

-